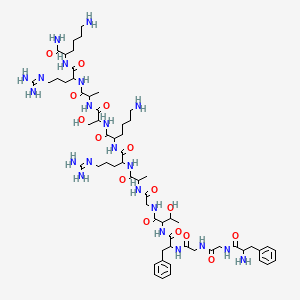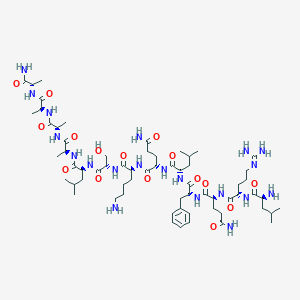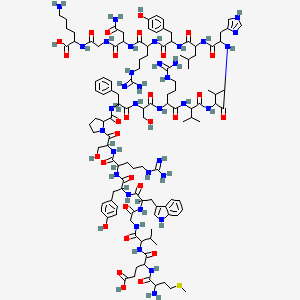
160543-97-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoprotein 276-286 is a Db-restricted peptide derived from the lymphocytic choriomeningitis virus (LCMV) glycoprotein (GP) and corresponds to amino acids 276-286 . It is a solid powder in appearance .
Molecular Structure Analysis
The molecular formula of Glycoprotein 276-286 is C46H70N12O17S . The exact molecular structure is not provided in the available sources.Physical And Chemical Properties Analysis
The molecular weight of Glycoprotein 276-286 is 1095.18 . It has a predicted density of 1.378±0.06 g/cm3 . The boiling point is predicted to be 1664.8±65.0°C . It is soluble in DMSO .Applications De Recherche Scientifique
Understanding the Role of Science in Society
- Science's Impact on Technology and Humanity : Research highlights that scientific endeavors not only probe the mysteries of the universe and life but also lead to technological advancements benefiting humanity and creating wealth (Press, 2013).
Ethical and Social Aspects in Scientific Research
- Addressing Social Concerns in Scientific Research : Studies emphasize the importance of considering ethical, legal, and social aspects in areas like genomics and nanotechnology, suggesting that research processes can be a focal point for integrating societal concerns (Schuurbiers & Fisher, 2009).
Data Management and Sharing in Research
- Challenges and Practices in Data Sharing : Research indicates that scientists often face challenges in data sharing due to factors like time constraints and lack of funding, impacting the long-term preservation of data (Tenopir et al., 2011).
Enhancing Scientific Research through Software Frameworks
- Improving Research through Scientific Software Frameworks : Studies discuss the development and use of scientific software frameworks to enhance research productivity, especially in grid computing (Appelbe et al., 2007).
Collaborative Models in Scientific Research
- Hackathons for Accelerating Scientific Discoveries : Research shows that hackathons can enhance collaborative science by providing cross-validation of study designs and data sets before publication, promoting reproducibility and peer review (Ghouila et al., 2018).
Fostering Scientific Credibility
- Reinforcing Scientific Credibility : A study discusses the need for reinforcing scientific credibility in the face of misinformation and emphasizes the importance of education in scientific methods and processes (Vekemans, 2023).
Impact of In-House Scientific Research
- Advantages of In-House Research in Industry : Evidence suggests that in-house scientific research in firms enhances their ability to utilize external scientific information, especially seen in the US pharmaceutical industry (Gambardella, 1992).
Hierarchies in Scientific Disciplines
- Hierarchy of Sciences and Research Outcomes : Research indicates that different scientific disciplines exhibit varying degrees of 'hardness' in their research processes, impacting the nature of hypotheses tested and outcomes reported (Fanelli, 2010).
Big Data in Scientific Research
- Usage of Big Data in Research : The paper discusses how big data is utilized in scientific research, particularly in complex experiments like the discovery of the Higgs boson particle (Krishnan, 2020).
Educational Aspects of Scientific Inquiry
- Transition from Engineering to Science Models in Education : A study examines how students transition from an engineering model to a science model in experimentation, which affects their approach to inquiry and evidence interpretation (Schauble et al., 1991).
Role of Nurses in Translational Research
- Nurses in Translational Research : This research emphasizes the critical role of nurse scientists in applying findings from healthcare science in clinical settings, contributing to translational research (Grady, 2010).
Measuring Scientific Impact
- Evaluating Scientific Impact : The paper assesses existing impact metrics like the h-index and discusses their limitations in measuring the broader impact of scientific research beyond academia (Grech & Rizk, 2018).
Propriétés
Numéro CAS |
160543-97-5 |
|---|---|
Formule moléculaire |
C₄₆H₇₀N₁₂O₁₇S |
Poids moléculaire |
1095.18 |
Séquence |
One Letter Code: SGVENPGGYCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












